Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1788044-11-0
VCID: VC2888120
InChI: InChI=1S/C6H8N4O2.2ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;;/h2-3H,7H2,1H3,(H,8,10);2*1H
SMILES: COC(=O)C1=NN=C(C=C1)NN.Cl.Cl
Molecular Formula: C6H10Cl2N4O2
Molecular Weight: 241.07 g/mol

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride

CAS No.: 1788044-11-0

Cat. No.: VC2888120

Molecular Formula: C6H10Cl2N4O2

Molecular Weight: 241.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride - 1788044-11-0

Specification

CAS No. 1788044-11-0
Molecular Formula C6H10Cl2N4O2
Molecular Weight 241.07 g/mol
IUPAC Name methyl 6-hydrazinylpyridazine-3-carboxylate;dihydrochloride
Standard InChI InChI=1S/C6H8N4O2.2ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;;/h2-3H,7H2,1H3,(H,8,10);2*1H
Standard InChI Key VMHDNUGTKJCALB-UHFFFAOYSA-N
SMILES COC(=O)C1=NN=C(C=C1)NN.Cl.Cl
Canonical SMILES COC(=O)C1=NN=C(C=C1)NN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is a pyridazine derivative characterized by specific functional groups that determine its chemical behavior and applications. The compound is identified by unique registry information and structural elements that distinguish it from related compounds.

Registry and Identification

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is definitively identified through several standardized classification systems used in chemical research and industry. The compound's registry information allows for unambiguous identification across scientific literature and chemical databases.

ParameterInformation
CAS No.1788044-11-0
Molecular FormulaC6H10Cl2N4O2
Molecular Weight241.07 g/mol
IUPAC Namemethyl 6-hydrazinylpyridazine-3-carboxylate;dihydrochloride

The compound is structurally characterized by a pyridazine core with specific functional groups, including a hydrazinyl substituent at the 6-position and a methyl carboxylate group at the 3-position. This distinct arrangement contributes to its chemical reactivity and potential applications in various research contexts.

Structural Relationship to Similar Compounds

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride belongs to a family of pyridazine derivatives that share similar structural elements but differ in their salt forms or specific functional groups. Understanding these relationships helps contextualize the compound's properties and applications.

The compound is closely related to its hydrochloride counterpart (CAS No.: 1313738-63-4, Molecular Formula: C6H9ClN4O2, Molecular Weight: 204.614), which contains only one hydrochloride group. The non-salt form (CAS No.: 123416-16-0, Molecular Formula: C6H8N4O2, Molecular Weight: 168.15332) represents the base compound without the hydrochloride groups . These structural variations affect properties such as solubility, stability, and potentially reactivity in different chemical environments.

Physical and Chemical Properties

The physical and chemical properties of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride determine its behavior in various research applications and influence handling requirements and storage considerations.

Physical Properties

While comprehensive physical property data specifically for the dihydrochloride salt is limited in the available literature, the compound's properties can be inferred from related structures and general principles of physical chemistry.

PropertyValueNotes
Physical StateSolidTypically a crystalline powder
ColorNot specified in available sourcesLikely white to off-white based on similar compounds
SolubilityEnhanced in polar solventsThe dihydrochloride salt form increases water solubility compared to the free base
Molecular Weight241.07 g/molConfirmed from chemical registry data

The dihydrochloride salt form generally enhances the compound's water solubility compared to the free base form, which is advantageous for various research applications, particularly in biological contexts where aqueous conditions predominate.

Chemical Characteristics

The chemical behavior of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is largely determined by its functional groups and their electronic properties.

The compound contains several key reactive sites:

  • The hydrazinyl group (-NHNH2) at the 6-position of the pyridazine ring, which exhibits nucleophilic character

  • The methyl carboxylate ester group, which can undergo hydrolysis under appropriate conditions

  • The pyridazine ring system, which can participate in various aromatic substitution reactions

The hydrazinyl group exhibits particular reactivity, forming covalent bonds with electrophilic centers in proteins or enzymes, which can inhibit their activity or alter their function. This reactivity underlies many of the compound's potential applications in medicinal chemistry and biological research.

Synthesis and Purification Methods

The preparation of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride typically involves specific synthetic routes followed by purification procedures to ensure high-quality material suitable for research applications.

Synthetic Approaches

Chemical Reactivity and Stability

Understanding the reactivity and stability characteristics of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is essential for both its practical handling and its application in various research contexts.

Stability Characteristics

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride demonstrates specific stability profiles under different conditions:

Proper storage recommendations typically include keeping the compound in tightly closed containers, storing in cool, dry conditions, and protecting from light and moisture to maintain chemical integrity over time.

Reactivity Patterns

The reactivity of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is largely determined by its functional groups:

  • The hydrazinyl group exhibits nucleophilic character and can react with electrophilic centers in various molecules, including proteins and enzymes

  • This reactivity enables the compound to form covalent bonds that can inhibit enzymatic activity or alter molecular function

  • The pyridazine ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding to molecular targets within biological systems

  • The carboxylate ester group can undergo hydrolysis under appropriate conditions, potentially releasing the corresponding carboxylic acid

These reactivity patterns underlie the compound's utility in medicinal chemistry and organic synthesis, where controlled chemical transformations are essential for developing new molecular entities.

Biological Applications and Mechanism of Action

The structural features of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride confer specific biological activities that make it valuable in pharmaceutical research and development contexts.

Mechanism of Action

The mechanism of action for Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride likely involves:

  • Interactions with biological molecules through its pyridazine ring, which can participate in π-π stacking interactions and hydrogen bonding

  • These interactions are crucial for binding to molecular targets within biological systems

  • The hydrazinyl group's reactivity enables it to form covalent bonds with electrophilic centers in proteins or enzymes

  • Such interactions can potentially inhibit enzymatic activity or alter protein function

The compound's structural similarity to other bioactive pyridazine derivatives suggests potential applications in developing compounds with activity against various biological targets, including those relevant to infectious diseases, cancer, and neurological disorders.

Hazard CategoryClassificationHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3 (Respiratory tract irritation)H335: May cause respiratory irritation

These classifications highlight the need for caution when handling the compound to prevent adverse health effects .

Research Applications

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride serves as a versatile chemical building block with applications across several research domains.

Medicinal Chemistry Applications

The compound's structural features make it particularly valuable in medicinal chemistry research:

  • It serves as a building block for developing potential therapeutics, where its pyridazine core and functional groups can be modified to optimize biological activity

  • The compound can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding to molecular targets within biological systems

  • These properties make it useful in structure-activity relationship studies aimed at developing compounds with enhanced potency or selectivity

The pyridazine scaffold in general has been explored for developing compounds with diverse biological activities, including antihypertensive, antimicrobial, anti-inflammatory, and anticancer properties.

Organic Synthesis Applications

Beyond medicinal chemistry, Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride has utility in broader organic synthesis contexts:

  • The compound can serve as an intermediate in the synthesis of more complex molecules, leveraging its functional groups as handles for further transformations

  • Its hydrazinyl group can participate in various condensation reactions to form hydrazones and related derivatives

  • The ester group provides opportunities for functionalization through hydrolysis, transesterification, or reduction

These synthetic applications highlight the compound's versatility as a chemical building block in developing diverse molecular architectures.

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